molecular formula C9H8O4 B1212934 4-Methylphthalic acid CAS No. 4316-23-8

4-Methylphthalic acid

Cat. No.: B1212934
CAS No.: 4316-23-8
M. Wt: 180.16 g/mol
InChI Key: CWJJAFQCTXFSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphthalic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of phthalic acid, where a methyl group is substituted at the fourth position of the benzene ring. This compound is known for its applications in the synthesis of various chemical intermediates and its role in scientific research .

Biochemical Analysis

Biochemical Properties

4-Methylphthalic acid plays a significant role in biochemical reactions, particularly in the degradation pathways of aromatic compounds. It interacts with several enzymes, including dioxygenases and dehydrogenases, which facilitate its breakdown and conversion into other metabolites. For instance, in the presence of dioxygenases, this compound undergoes oxidative cleavage, leading to the formation of intermediate compounds that are further processed by dehydrogenases . These interactions highlight the compound’s role in the catabolism of aromatic hydrocarbons and its importance in microbial metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In microbial cells, it serves as a carbon source, influencing cellular metabolism and growth. The compound can induce changes in cell signaling pathways, particularly those involved in stress responses and metabolic regulation . Additionally, this compound has been shown to affect gene expression, leading to the upregulation of genes associated with its catabolism and the downregulation of genes involved in other metabolic pathways. These changes underscore the compound’s impact on cellular function and its potential role in bioremediation processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound acts as a substrate for dioxygenases, which incorporate oxygen atoms into its structure, facilitating its breakdown This enzymatic activity is crucial for the compound’s degradation and conversion into less complex molecules Additionally, this compound can inhibit or activate certain enzymes, depending on its concentration and the specific metabolic context

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo chemical transformations, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can affect cellular function, particularly in microbial cultures, where it can alter growth rates and metabolic profiles. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in metabolism and toxicity . Studies have shown that high doses of this compound can cause adverse effects, such as liver and kidney damage, due to its accumulation and the formation of reactive metabolites. These findings highlight the importance of dosage considerations in experimental design and the potential risks associated with the compound’s use in vivo.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds . It is metabolized by specific enzymes, such as dioxygenases and dehydrogenases, which convert it into intermediate compounds that enter central metabolic pathways. These metabolic transformations are essential for the compound’s utilization as a carbon source and its role in microbial metabolism. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments In microbial cells, this compound is transported across the cell membrane by active transport mechanisms, ensuring its availability for metabolic processes

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and peroxisomes, where it participates in metabolic reactions Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylphthalic acid can be synthesized through the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride in the presence of sulfur at temperatures ranging from 230°C to 250°C . This method involves the removal of hydrogen atoms to form the desired product.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves similar dehydrogenation processes, optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylphthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

Scientific Research Applications

4-Methylphthalic acid is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: The parent compound without the methyl substitution.

    Isophthalic acid: A positional isomer with carboxylic acid groups at the 1 and 3 positions.

    Terephthalic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.

Uniqueness

4-Methylphthalic acid is unique due to the presence of the methyl group at the fourth position, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

4-methylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJJAFQCTXFSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063406
Record name 1,2-Benzenedicarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-23-8
Record name 4-Methylphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-o-phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLPHTHALIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylphthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylphthalic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDR8D8Q6WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylphthalic acid
Reactant of Route 2
Reactant of Route 2
4-Methylphthalic acid
Reactant of Route 3
Reactant of Route 3
4-Methylphthalic acid
Reactant of Route 4
Reactant of Route 4
4-Methylphthalic acid
Reactant of Route 5
Reactant of Route 5
4-Methylphthalic acid
Reactant of Route 6
Reactant of Route 6
4-Methylphthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.